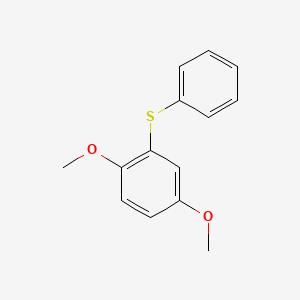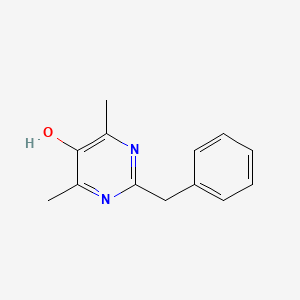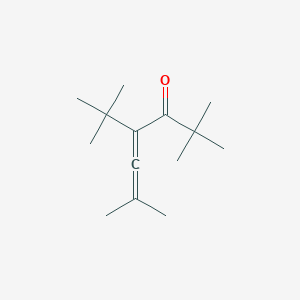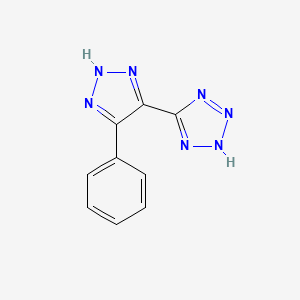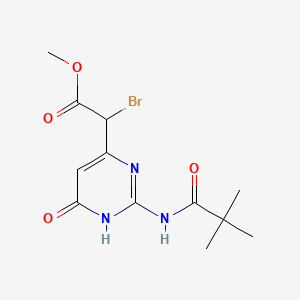
4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the acetic acid moiety. Bromination and esterification steps are then carried out under controlled conditions to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pyrimidineacetic acid derivatives
- Alpha-bromo acetic acid derivatives
- Methyl esters of pyrimidine compounds
Uniqueness
The uniqueness of 4-Pyrimidineacetic acid, alpha-bromo-2-((2,2-dimethyl-1-oxopropyl)amino)-1,6-dihydro-6-oxo-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
86944-17-4 |
|---|---|
Formule moléculaire |
C12H16BrN3O4 |
Poids moléculaire |
346.18 g/mol |
Nom IUPAC |
methyl 2-bromo-2-[2-(2,2-dimethylpropanoylamino)-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C12H16BrN3O4/c1-12(2,3)10(19)16-11-14-6(5-7(17)15-11)8(13)9(18)20-4/h5,8H,1-4H3,(H2,14,15,16,17,19) |
Clé InChI |
YCUFVHHPLZJPHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=NC(=CC(=O)N1)C(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
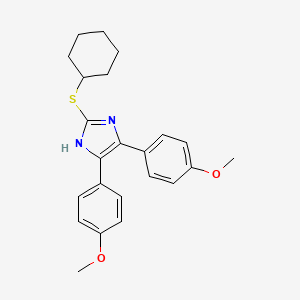
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
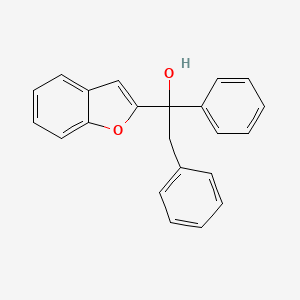

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
